3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)-N-(2H-tetrazol-5-yl)propanamide
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Overview
Description
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide is a complex organic compound that features a naphthalene ring, a pyrrole ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the naphthyl derivative: Starting with naphthalene, functionalize it to introduce a suitable leaving group.
Pyrrole ring formation: Synthesize the pyrrole ring through a Paal-Knorr synthesis or similar method.
Tetrazole ring formation: Introduce the tetrazole ring via a cycloaddition reaction involving an azide and a nitrile.
Coupling reactions: Use coupling reactions such as amide bond formation to link the naphthyl, pyrrole, and tetrazole moieties.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide: Lacks the tetrazole ring.
3-(1-naphthyl)-N-(1H-tetraazol-5-yl)propanamide: Lacks the pyrrole ring.
3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide: Lacks the naphthyl ring.
Uniqueness
The presence of all three rings (naphthalene, pyrrole, and tetrazole) in 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide makes it unique
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-3-pyrrol-1-yl-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C18H16N6O/c25-17(19-18-20-22-23-21-18)12-16(24-10-3-4-11-24)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,16H,12H2,(H2,19,20,21,22,23,25) |
InChI Key |
QBGLQSNKJAFAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)NC3=NNN=N3)N4C=CC=C4 |
Origin of Product |
United States |
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